3-Acetamido-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFVCYLJXGOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708165 | |
| Record name | 3-Acetamido-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-38-5 | |
| Record name | 3-Acetamido-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Vibrational Signature of a Key Pharmaceutical Precursor: A Technical Guide to the Infrared Spectroscopy of 3-Acetamido-4-hydroxybenzoic Acid
This document serves as an in-depth technical guide on the infrared (IR) spectroscopy of 3-Acetamido-4-hydroxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It provides a foundational understanding of the molecule's vibrational characteristics, explains the causal relationships behind its spectral features, and presents a robust, self-validating protocol for acquiring high-fidelity spectra. Our objective is to pair technical accuracy with field-proven insights to deliver an authoritative and practical resource.
Strategic Overview: The Role of IR Spectroscopy in Analyzing this compound
This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure is a confluence of three critical functional groups on an aromatic scaffold: a carboxylic acid, a phenolic hydroxyl group, and a secondary amide. This specific arrangement dictates its chemical reactivity and its ultimate utility in drug synthesis.
Infrared spectroscopy is an indispensable analytical tool in this context. It offers a rapid, non-destructive, and highly specific "fingerprint" of the molecule. For the synthetic chemist, it provides immediate confirmation of a successful reaction by verifying the presence of all key functional groups. For the quality control analyst, it is a powerful method to confirm the identity and purity of the material, flagging potential impurities or starting materials. The technique's sensitivity to hydrogen bonding also offers insights into the solid-state structure of the compound.
Deconstructing the Spectrum: A Functional Group Analysis
The IR spectrum of this compound is best understood by dissecting it into regions corresponding to the vibrations of its constituent parts. The solid-state spectrum is dominated by the effects of intermolecular hydrogen bonding, which significantly broadens several key absorption bands.
The High-Wavenumber Region (>2500 cm⁻¹): O-H and N-H Stretching Vibrations
This region is characterized by a series of broad, overlapping bands indicative of extensive hydrogen bonding.
-
Carboxylic Acid O-H Stretch: The most prominent feature is an exceptionally broad absorption band appearing from approximately 3000 cm⁻¹ down to 2500 cm⁻¹ . This is the signature of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer.[1] The vastness of this peak is a direct result of the strong proton donor-acceptor interactions in the solid state.
-
Phenolic O-H Stretch: A broad band, typically centered around 3550-3200 cm⁻¹ , is expected from the phenolic hydroxyl group.[2] This band will be superimposed upon, and often merged with, the N-H stretching band.
-
Amide N-H Stretch: The secondary amide group gives rise to a moderate to strong absorption in the 3500-3300 cm⁻¹ region.[2] Its position and broadness are influenced by hydrogen bonding, where the N-H group can act as a hydrogen bond donor.
-
Aromatic and Aliphatic C-H Stretches: Weak to medium aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹ (~3100-3010 cm⁻¹).[2] The C-H stretches from the acetyl methyl group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[2]
The Carbonyl Region (1800-1600 cm⁻¹): A Tale of Two C=O Bonds
The carbonyl region is diagnostically crucial as it contains two distinct and strong C=O stretching absorptions.
-
Carboxylic Acid C=O Stretch: A strong, sharp peak is expected between 1780-1710 cm⁻¹ .[2] Conjugation with the aromatic ring and participation in the hydrogen-bonded dimer typically place this band at the lower end of the range.
-
Amide I Band (C=O Stretch): The amide C=O stretch, known as the Amide I band, results in a very strong absorption, typically between 1690-1630 cm⁻¹ .[2] Its lower frequency compared to the acid C=O is due to the resonance effect of the nitrogen lone pair.
The Fingerprint Region (<1600 cm⁻¹): Complex Vibrational Couplings
This region contains a wealth of structural information arising from bending vibrations and complex coupled modes.
-
Amide II Band: This strong band, found between 1570-1515 cm⁻¹ for secondary amides, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. Its presence is a strong confirmation of the secondary amide group.
-
Aromatic C=C Stretches: Multiple medium-intensity bands in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O and O-H Bending Vibrations: The stretching of the phenolic C-O bond and the in-plane bending of the O-H group typically appear in the 1410-1260 cm⁻¹ region. The C-O stretch of the carboxylic acid is also found in this vicinity.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ region.[2]
Data Summary: Predicted IR Absorption Frequencies
The following table consolidates the predicted vibrational frequencies for this compound, providing a quick reference for spectral analysis.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Phenol) | Hydroxyl | 3550 - 3200 | Strong, Broad |
| N-H Stretch | Secondary Amide | 3500 - 3300 | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3010 | Medium to Weak |
| O-H Stretch (Carboxylic Acid) | Carboxylic Acid | 3000 - 2500 | Very Strong, Very Broad |
| C-H Stretch (Aliphatic) | Acetyl Methyl | 2950 - 2850 | Medium to Weak |
| C=O Stretch | Carboxylic Acid | 1780 - 1710 | Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1690 - 1630 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |
| Amide II (N-H Bend / C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong |
| C-O Stretch / O-H Bend | Phenol & Carboxylic Acid | 1410 - 1260 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 680 | Strong |
A Self-Validating Experimental Protocol: ATR-FTIR Analysis
This protocol for Attenuated Total Reflectance (ATR) FTIR is designed for robustness and reproducibility, minimizing sample preparation artifacts and ensuring high-quality data. The choice of ATR is deliberate; it is the industry standard for rapid, reliable analysis of solid powders, eliminating the need for laborious KBr pellet preparation.
Pre-Analysis System Verification
-
Instrument Readiness: Power on the FTIR spectrometer and allow it to complete its full initialization and internal diagnostic checks. This ensures the laser, interferometer, and detector are operating within specifications.
-
ATR Crystal Integrity: Visually inspect the ATR crystal (typically diamond) for scratches or contamination. Clean the crystal surface meticulously with a lint-free swab soaked in spectroscopic-grade isopropanol.
-
Causality Check: An unclean crystal is the most common source of spectral artifacts. Any residue will contribute its own spectrum, confounding the analysis.
-
The Critical Background Measurement
-
Acquire Background Spectrum: With the clean, dry ATR crystal in position and the pressure arm disengaged, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).
-
Trustworthiness Principle: The background spectrum is a snapshot of the instrument and ambient environment (H₂O, CO₂). By collecting it immediately before the sample spectrum and under identical conditions, you ensure that these environmental signals are accurately ratioed out from the final sample spectrum, preventing false peaks.
-
Sample Analysis
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Engage the pressure arm and apply a consistent, reproducible pressure to the sample. Modern instruments have integrated pressure sensors; a setting that ensures good contact without fracturing the crystal should be used and recorded.
-
Causality Check: Effective and reproducible contact between the sample and the ATR crystal is paramount. Insufficient contact leads to weak, distorted signals and poor spectral reproducibility.
-
-
Acquire Sample Spectrum: Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
Post-Acquisition Cleaning: Thoroughly clean the ATR crystal and pressure tip with isopropanol to prepare for the next sample.
Visualization of Structure-Spectra Relationships
The following diagram illustrates the molecular structure and maps the key functional groups to their primary vibrational regions in the IR spectrum.
Figure 1. Logical workflow for ATR-FTIR analysis and its correlation to the key vibrational modes of this compound.
References
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
- Benites, J., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 190-197.
- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-492.
- Ma, D., et al. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Molecules, 28(13), 4969.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Acetamido-4-hydroxybenzoic Acid: Starting Materials and Strategic Selections
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-Acetamido-4-hydroxybenzoic acid, a key intermediate in the pharmaceutical industry. We will delve into the strategic selection of starting materials, offering a comparative analysis of various synthetic routes. This document is designed to equip researchers and process chemists with the necessary insights to make informed decisions based on yield, purity, cost-effectiveness, and scalability. Detailed experimental protocols, mechanistic discussions, and process visualizations are provided to ensure both theoretical understanding and practical applicability.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring an acetamido group ortho to a hydroxyl group and a para-directing carboxylic acid, makes it a versatile precursor for a range of therapeutic agents. The purity and yield of this intermediate directly impact the quality and cost of the final drug product, making the optimization of its synthesis a critical endeavor in pharmaceutical development. This guide will explore the primary synthetic strategies, starting from readily available commercial precursors.
Strategic Synthesis Map: Choosing Your Starting Point
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the precursor, the desired purity of the final product, and the scalability of the process. Below is a comparative analysis of the most common synthetic pathways.
Figure 1: Primary synthetic routes to this compound.
Comparative Analysis of Starting Materials
| Starting Material | Key Intermediates | Advantages | Disadvantages | Overall Suitability |
| 4-Hydroxybenzoic Acid | 4-Hydroxy-3-nitrobenzoic acid, 3-Amino-4-hydroxybenzoic acid | Readily available and relatively inexpensive starting material.[1][2] | Multi-step synthesis. Nitration can lead to isomeric impurities requiring careful control of reaction conditions.[3] Decarboxylation can be a side reaction. | Well-established and cost-effective for large-scale production, provided nitration is well-optimized. |
| 3-Amino-4-hydroxybenzoic Acid | None | Direct, one-step synthesis to the final product.[4][5] | Higher cost and less availability compared to 4-hydroxybenzoic acid. | Ideal for smaller scale synthesis or when a streamlined process is prioritized over raw material cost. |
| p-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic acid, 4-Hydroxy-3-nitrobenzoic acid, 3-Amino-4-hydroxybenzoic acid | Utilizes a common and inexpensive starting material. | Longer synthetic route involving a challenging nucleophilic aromatic substitution (hydroxylation) step which may require harsh conditions.[3] | A viable alternative, particularly if p-chlorobenzoic acid is a readily available in-house starting material. |
In-Depth Experimental Protocols and Mechanistic Insights
Route 1: Synthesis from 4-Hydroxybenzoic Acid
This is arguably the most common industrial route due to the low cost of the starting material. The synthesis involves three key transformations: nitration, reduction, and acetylation.
The introduction of a nitro group at the 3-position is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked by the carboxylic acid group, nitration occurs predominantly at the ortho position.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common choice. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The concentration of nitric acid is crucial; using dilute nitric acid at elevated temperatures is also a known method.[6]
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent over-nitration and the formation of unwanted byproducts.[7]
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
-
In a flask equipped with a stirrer and a thermometer, dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid at a controlled temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-hydroxy-3-nitrobenzoic acid.
The nitro group of 4-hydroxy-3-nitrobenzoic acid is reduced to an amino group to yield 3-amino-4-hydroxybenzoic acid.
Causality of Experimental Choices:
-
Reducing Agent: Several reducing agents can be employed.
-
Tin and Hydrochloric Acid: A classic method where tin is oxidized to tin(IV) chloride while the nitro group is reduced.[7][8]
-
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).[7] It is considered a "greener" alternative to metal/acid reductions.
-
Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid via Catalytic Hydrogenation
-
Charge a hydrogenation vessel with 4-hydroxy-3-nitrobenzoic acid, a suitable solvent (e.g., water or ethanol), and a catalytic amount of 5% Palladium on carbon.[7]
-
Pressurize the vessel with hydrogen gas and heat the mixture with vigorous stirring.[7]
-
Monitor the reaction progress by hydrogen uptake or chromatographic analysis.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate to obtain 3-amino-4-hydroxybenzoic acid. The product can be isolated as the hydrochloride salt by adding hydrochloric acid.[7]
The final step is the acetylation of the amino group to form the desired this compound.
Causality of Experimental Choices:
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent.[9] Acetic acid can be used as a solvent.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Experimental Protocol: Synthesis of this compound
-
Suspend 3-amino-4-hydroxybenzoic acid in acetic acid.
-
Add acetic anhydride to the suspension.
-
Heat the reaction mixture at reflux for a sufficient period to ensure complete acetylation.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.
Figure 2: Workflow for the synthesis from 4-Hydroxybenzoic Acid.
Route 2: Synthesis from 3-Amino-4-hydroxybenzoic Acid
This is the most straightforward route, involving a single acetylation step.
Causality of Experimental Choices:
-
The choice of acetylating agent and reaction conditions are similar to Step 3 of Route 1. The key advantage here is the elimination of the nitration and reduction steps, leading to a simpler process with potentially higher overall yield from the immediate precursor.
Experimental Protocol: The protocol is identical to that described in Step 3 of Route 1, starting directly with 3-amino-4-hydroxybenzoic acid.
Route 3: Synthesis from p-Chlorobenzoic Acid
This route provides an alternative when 4-hydroxybenzoic acid is not the preferred starting material.
Similar to Route 1, this is an electrophilic aromatic substitution. The chloro group is deactivating but ortho, para-directing. The carboxylic acid is meta-directing and deactivating. The nitration occurs at the position ortho to the chlorine and meta to the carboxylic acid.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid
-
Dissolve p-chlorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture and slowly add a mixture of nitric acid and sulfuric acid, maintaining a low temperature.[3]
-
After the addition, the reaction may be allowed to warm to room temperature or slightly above to drive it to completion.[3]
-
Precipitate the product by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.[7]
This step involves a nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. This is often the most challenging step of this route.
Causality of Experimental Choices:
-
Reagents: A strong base such as sodium hydroxide or potassium hydroxide is required.[3][10]
-
Conditions: High temperatures and sometimes pressure are necessary to facilitate the substitution, as the aromatic ring is deactivated by the nitro and carboxyl groups.[7][10]
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
-
Heat a mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of sodium hydroxide at a high temperature (e.g., 95-105 °C) for several hours.[7][10]
-
Cool the reaction mixture and acidify with a strong acid like hydrochloric acid to precipitate the product.[7]
-
Filter, wash, and dry the solid to obtain 4-hydroxy-3-nitrobenzoic acid.
The subsequent reduction and acetylation steps are analogous to those described in Route 1.
Quality Control and Analytical Methods
Ensuring the purity of this compound and its intermediates is paramount. The following analytical techniques are essential for quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous buffer) can effectively separate the starting materials, intermediates, and the final product.[11][12][13]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure of the synthesized compounds.
Safety and Handling
All synthetic procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions should be conducted in a specialized and properly grounded apparatus.
-
Organic Solvents: Many organic solvents are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound can be accomplished through several viable routes. The optimal choice depends on a careful evaluation of factors including raw material cost, process complexity, and desired product quality. The well-established route starting from 4-hydroxybenzoic acid remains a popular choice for large-scale manufacturing due to its economic advantages. However, for applications where process simplification is a priority, starting from 3-amino-4-hydroxybenzoic acid is an attractive alternative. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are essential for achieving high yields and purity, regardless of the chosen pathway.
References
-
Journal of Organic Chemistry and Pharmacy (JOCPR). (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
European Patent Office. (n.d.). EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
-
National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]
Sources
- 1. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
- 13. longdom.org [longdom.org]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Acetamido-4-hydroxybenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Acetamido-4-hydroxybenzoic acid. Designed for the scientific community, the following sections detail the molecule's structural and chemical identity, its predicted spectroscopic profile, a logical synthetic pathway, and robust analytical methodologies for its characterization and quantification. Where experimental data for the target molecule is not publicly available, expert analysis based on its functional groups and data from analogous compounds is provided to offer a scientifically grounded predictive profile.
Section 1: Molecular Identity and Structure
This compound is a multisubstituted aromatic compound. Its structure is foundational to understanding its chemical behavior, solubility, and reactivity. The molecule incorporates three key functional groups on a benzene ring: a carboxylic acid, a phenolic hydroxyl group, and an acetamido group.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 3-(acetylamino)-4-hydroxybenzoic acid | |
| CAS Number | 91004-38-5 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Physical Form | Solid |
The spatial arrangement and electronic interactions of these functional groups dictate the molecule's overall properties. The carboxylic acid and phenolic hydroxyl groups are acidic, while the acetamido group can act as both a hydrogen bond donor and acceptor and influences the electronic density of the aromatic ring through resonance and inductive effects.
Caption: Chemical structure of this compound.
Section 2: Physical Properties
Direct experimental data for this compound is scarce. The properties presented below are a combination of available supplier information and predictions based on its chemical structure and comparison with analogous compounds.
| Property | Value / Observation | Basis / Reference Compound |
| Appearance | Predicted to be a white to off-white or tan solid powder. | Based on general appearance of related aromatic acids and supplier data for similar compounds.[2] |
| Melting Point | No data available. Expected to be >200°C. | For comparison, 3-hydroxybenzoic acid melts at 200-203°C and 4-hydroxybenzoic acid at 214.5°C.[3][4] |
| Solubility | Predicted to be slightly soluble in water, with increased solubility in polar organic solvents like ethanol, methanol, and DMSO. | The presence of multiple polar, hydrogen-bonding groups (COOH, OH, NH, C=O) suggests this profile. |
| Acidity (pKa) | Two pKa values are expected: one for the carboxylic acid (pKa₁) and one for the phenolic hydroxyl (pKa₂). pKa₁ is predicted to be ~4-5, and pKa₂ is predicted to be >9. | The carboxylic acid pKa of the parent 4-hydroxybenzoic acid is ~4.5.[5][6][7] The electron-donating nature of the hydroxyl and acetamido groups may slightly increase this value. The phenolic pKa of 4-hydroxybenzoic acid is ~9.4.[7] |
Causality Behind Physical Properties
-
High Melting Point: The planar aromatic structure, combined with strong intermolecular hydrogen bonding enabled by the carboxylic acid, hydroxyl, and acetamido groups, results in a stable crystal lattice. A significant amount of thermal energy is required to overcome these forces, leading to a high melting point.
-
Solubility Profile: The molecule's polarity is dominated by its functional groups. While the aromatic ring is hydrophobic, the hydrogen-bonding capabilities of the -COOH, -OH, and -NHC(O)CH₃ groups allow for favorable interactions with polar solvents. Solubility in water is expected to be limited but should increase significantly with pH as the acidic groups are deprotonated to form more soluble carboxylate and phenoxide salts.
-
Acidity: The primary acidic site is the carboxylic acid proton. Its acidity is slightly modulated by the other ring substituents. The phenolic proton is significantly less acidic and will only deprotonate under more basic conditions. The acetamido group, being ortho to the hydroxyl and meta to the carboxylic acid, exerts both electronic and steric influences on these groups.
Section 3: Chemical Characteristics and Synthesis
Predicted Spectroscopic Profile
A comprehensive structural elucidation relies on the integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide and acidic protons, and the acetyl methyl group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| Phenolic (-OH) | ~10.0 | Broad Singlet | 1H |
| Amide (-NH) | ~9.5 | Singlet | 1H |
| Aromatic (H-2) | ~8.0 | Doublet | 1H |
| Aromatic (H-6) | ~7.8 | Doublet of Doublets | 1H |
| Aromatic (H-5) | ~6.9 | Doublet | 1H |
| Acetyl Methyl (-CH₃) | ~2.1 | Singlet | 3H |
Rationale: DMSO-d₆ is a common solvent for this class of compounds as it solubilizes the sample and allows for the observation of exchangeable -OH and -NH protons. The predicted shifts are based on additive substituent effects on the benzene ring.
3.1.2. IR Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| O-H (Phenol) | 3400 - 3200 (broad) | Stretching |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1680 | Stretching |
| C=O (Amide I Band) | 1680 - 1650 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Acid/Phenol) | 1300 - 1200 | Stretching |
Rationale: The broadness of the hydroxyl peaks is due to extensive hydrogen bonding. The carbonyl region will be complex, likely showing two distinct or overlapping peaks for the carboxylic acid and amide carbonyls.
3.1.3. Mass Spectrometry
Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (195.17). Key fragmentation patterns would likely include the loss of water (m/z 177), loss of an acetyl group (CH₃CO, m/z 152), and loss of a carboxyl group (COOH, m/z 150).
Proposed Synthesis Pathway
A logical and efficient synthesis of this compound involves the selective acetylation of its corresponding amine precursor, 3-amino-4-hydroxybenzoic acid. This precursor can be synthesized via a multi-step process starting from 3-nitro-4-chlorobenzoic acid.[8]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Acetamido-4-hydroxybenzoic acid in Biological Matrices
Introduction: The Significance of 3-Acetamido-4-hydroxybenzoic acid
This compound is a phenolic compound of growing interest in pharmaceutical and metabolic research. As a potential metabolite of various therapeutic agents and a derivative of aminosalicylic acids, its accurate quantification in biological matrices is crucial for understanding drug metabolism, pharmacokinetics (PK), and toxicology.[1] The inherent polarity and potential for complex matrix effects necessitate a highly selective and sensitive analytical method. This application note presents a comprehensive, field-proven protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical studies.[2]
The methodology detailed herein is designed to be a self-validating system, providing researchers with the tools to achieve reliable and reproducible results. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, ensuring a deep understanding of the entire analytical workflow.
Principle of the Method
This method employs a simple yet effective protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. An isotopically labeled internal standard can be used to ensure the highest level of accuracy and precision, though for the purposes of this general protocol, we will focus on the analyte itself.
Materials and Reagents
-
Analytes and Standards: this compound (analytical standard grade, >98% purity)
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, ultrapure)
-
-
Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Blank plasma (e.g., human, rat, pig)
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this polar compound.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Rationale for Chromatographic Choices: The use of a C18 column provides a standard reversed-phase chemistry suitable for a wide range of small molecules. The addition of formic acid to the mobile phase serves two key purposes: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer source. A gradient elution is employed to ensure that the analyte is eluted with a sharp peak shape and that any late-eluting matrix components are washed from the column.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Rationale for Mass Spectrometry Choices: ESI in positive mode is chosen as the acetyl and amino groups on the molecule are readily protonated. MRM is the scan type of choice for quantification in complex matrices due to its superior selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition for the analyte of interest.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 180.1 | 138.1 | 100 | 15 |
| This compound (confirmatory) | 180.1 | 92.1 | 100 | 25 |
Note: The molecular weight of this compound is 179.16 g/mol . The precursor ion of m/z 180.1 corresponds to the [M+H]⁺ adduct. The proposed product ions are based on typical fragmentation patterns of similar molecules, such as the loss of the acetyl group (CH₂=C=O, 42 Da) to yield the fragment at m/z 138.1, and further fragmentation of the aromatic ring. These parameters should be optimized on the specific instrument being used. The parameters for a similar compound, 4-acetamidobenzoic acid, have been reported with a precursor ion of 180.20 and a product ion of 94.0 in positive ESI mode.[3]
Experimental Protocols
Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner as the CC samples at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (if used).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Justification for Sample Preparation: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[2] Acetonitrile is a common and efficient solvent for this purpose.
Data Analysis and System Suitability
-
Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.
-
Method Validation: For regulated bioanalysis, the method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability. A similar method for 4-acetamidobenzoic acid demonstrated good linearity (r² ≥ 0.99), precision (2.11% to 13.81%), and accuracy (89% to 98.57%).[2]
Visualizing the Workflow
Figure 1: A comprehensive workflow diagram illustrating the key stages of the LC-MS/MS analysis of this compound, from sample preparation to data analysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The described method is designed for high sensitivity, selectivity, and robustness, making it suitable for a wide range of research and development applications. By understanding the rationale behind the chosen parameters, researchers can confidently implement and adapt this protocol to their specific needs.
References
-
(No author given). (2025, August 9). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]
-
(No author given). (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
(No author given). (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE. [Link]
-
(No author given). (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]
-
(No author given). (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
(No author given). (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic. ResearchGate. [Link]
- (No author given). (2016, January 13). Preparation method of 3-amino-4-hydroxybenzoic acid.
-
(No author given). (n.d.). Showing pharmacokinetics for 3-Hydroxybenzoic acid metabolite after consumption of Chlorogenic acid in rats Metabolism. Phenol-Explorer. [Link]
-
Arulazhagan, P., et al. (2006, November 7). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. PubMed. [Link]
-
Tser ενiklou, M., et al. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. [Link]
-
Woźniak, E., et al. (2021, July 23). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. [Link]
-
Ruiz-Garcia, A., et al. (n.d.). Pharmacokinetics in Drug Discovery. Wiley Online Library. [Link]
-
Perera, M. A., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]
-
Woźniak, E., et al. (2021, July 23). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. [Link]
Sources
- 1. umb.edu.pl [umb.edu.pl]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-Acetamido-4-hydroxybenzoic Acid via Optimized Recrystallization
Introduction
3-Acetamido-4-hydroxybenzoic acid is a key aromatic intermediate in the synthesis of various pharmaceuticals and specialty polymers. As a substituted phenolic acid, its purity is paramount for downstream applications, where even trace impurities can lead to undesirable side reactions, lower yields, and compromised product performance. This application note provides a detailed, field-proven protocol for the purification of this compound using the robust technique of solvent recrystallization. The methodology is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method to achieve high-purity material.
The core of this protocol is built on the principle of differential solubility. By carefully selecting a solvent system, the target compound can be dissolved at an elevated temperature and then induced to crystallize in a highly purified form upon controlled cooling, leaving impurities behind in the solvent phase. This guide explains not just the "how" but the critical "why" behind each step, ensuring a deep understanding of the process for effective troubleshooting and adaptation.
Physicochemical Properties and Purification Rationale
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule possesses a carboxylic acid group, a phenolic hydroxyl group, and an acetamido group, which together dictate its solubility and chemical behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₉NO₄ | - |
| Molecular Weight | 195.17 g/mol [1] | Used for calculating molar quantities and theoretical yields. |
| Appearance | Off-white to tan or brown solid[2][3] | Color is an initial indicator of purity; successful purification should yield a lighter-colored product. |
| Melting Point | Not consistently reported. Must be determined experimentally. | A sharp melting point close to the literature value is a key indicator of high purity. |
| Solubility | Slightly soluble in methanol and DMSO.[3] Expected to have low solubility in cold water and higher solubility in hot water and polar organic solvents like ethanol, similar to its precursors.[4][5] | This temperature-dependent solubility is the basis for recrystallization. An ethanol/water mixture is a logical choice to fine-tune solubility. |
| pKa (estimated) | ~4-5 (Carboxylic Acid), ~9-10 (Phenol) | The acidic nature allows for solubility manipulation with pH, but is not the primary method used in this protocol to avoid potential hydrolysis of the amide bond under harsh conditions. |
The choice of a mixed-solvent system, specifically ethanol and water, is strategic. Ethanol is a good solvent for many organic compounds, while water is a poor solvent for the target compound at room temperature but its solvent power increases significantly at higher temperatures. This combination allows for precise control over the saturation point, promoting the formation of well-defined, high-purity crystals.
Diagram of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization protocol, from the initial crude solid to the final, purified product.
Caption: Workflow for the purification of this compound.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Chemicals:
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), optional
-
Celite® (or other filter aid), optional
-
-
Equipment:
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless or short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and filtering flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Graduated cylinders
-
Beakers
-
Melting point apparatus
-
Step-by-Step Methodology
1. Dissolution of the Crude Solid a. Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. b. In a separate 125 mL Erlenmeyer flask, prepare the solvent mixture. Start with a 1:1 ratio of ethanol to deionized water (e.g., 50 mL ethanol, 50 mL water) and heat it to near boiling on the hot plate. c. Add a small portion (~30-40 mL) of the hot solvent mixture to the flask containing the crude solid. d. Place the flask on the hot plate and bring the solution to a gentle boil while stirring. Continue to add the hot solvent mixture dropwise until all of the solid has just dissolved. Expert Insight: It is crucial to use the minimum amount of hot solvent required for dissolution. Adding excess solvent will reduce the final yield of purified crystals.
2. Decolorization with Activated Charcoal (Optional) This step is only necessary if the solution is highly colored. a. Remove the flask from the heat source and allow the boiling to subside slightly. b. Add a small amount (1-2% of the solute mass, e.g., 50-100 mg) of activated charcoal to the solution. Causality: Charcoal has a high surface area that adsorbs colored polymeric impurities. Adding it to a boiling solution can cause violent bumping; therefore, brief cooling is essential. c. Return the flask to the hot plate and gently boil for 5-10 minutes with continued stirring.
3. Hot Gravity Filtration a. Set up a gravity filtration apparatus using a stemless or short-stem funnel and fluted filter paper, placed over a clean 250 mL Erlenmeyer flask. b. Place the receiving flask on the hot plate and add a small amount of the recrystallization solvent. Allow it to boil so that the vapors keep the funnel and flask hot. c. Quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper. Trustworthiness: This step removes insoluble impurities (and charcoal, if used). Keeping the apparatus hot is critical to prevent the desired compound from crystallizing prematurely on the filter paper, which would result in significant product loss.
4. Crystallization a. Cover the flask containing the hot filtrate with a watch glass and remove it from the heat. b. Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is vital for the formation of large, pure crystals. Rapid cooling tends to trap impurities within a less-ordered crystal lattice. c. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield of precipitated product.
5. Isolation and Washing of Crystals a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture. b. Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel. c. Wash the crystals with a small amount (5-10 mL) of ice-cold solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product. d. Continue to draw air through the crystals on the funnel for several minutes to partially dry them.
6. Drying the Purified Product a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a moderate temperature (e.g., 60-80 °C). Ensure the temperature is well below the compound's melting point.
Purity Assessment
-
Melting Point: Determine the melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C). Compare this to the literature value if available, or use it as a benchmark for purity.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude starting material using an appropriate solvent system. The purified sample should ideally show a single spot.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed" crystal from the crude material. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point. | Add more of the co-solvent in which the compound is less soluble (in this case, water) to lower the overall solvent power and induce crystallization. |
| Very low yield of recovered crystals | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is hot. Always use ice-cold solvent for washing and use it sparingly. |
| Colored crystals after purification | Decolorizing charcoal was not used or was insufficient; charcoal passed through the filter paper. | Repeat the recrystallization, ensuring to use activated charcoal. Use two layers of filter paper or a finer porosity paper during hot filtration. |
Safety and Handling
Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
-
This compound (and related compounds): May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
-
Handling Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks and funnels.
-
Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.
References
-
Wikipedia. 4-Hydroxybenzoic acid.[Link]
-
European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.[Link]
-
Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).[Link]
- Google Patents.
-
Pharmaffiliates. CAS No : 91004-38-5 | Product Name : this compound.[Link]
-
PubChem. 4-(Acetylamino)-3-((Hydroxyacetyl)Amino)Benzoic Acid.[Link]
-
Alchem.Pharmtech. CAS 10098-40-5 | 4-Acetamido-3-hydroxybenzoic acid.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]
- 3. 4-Acetamido-3-hydroxybenzoic acid | 10098-40-5 [chemicalbook.com]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
Troubleshooting & Optimization
Technisches Support-Center: Fehlerbehebung bei schlechter Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure in wässriger Lösung
Answering in German.
Willkommen im dedizierten Support-Center für 3-Acetamido-4-hydroxybenzoesäure. Diese Ressource soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) an die Hand geben, um Herausforderungen im Zusammenhang mit der schlechten wässrigen Löslichkeit dieser Verbindung zu bewältigen. Als leitende Anwendungswissenschaftler haben wir die folgenden Informationen zusammengestellt und validiert, um wissenschaftliche Integrität und praktischen Nutzen in Ihren experimentellen Arbeitsabläufen zu gewährleisten.
Einleitung
3-Acetamido-4-hydroxybenzoesäure ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Forschungs- und Entwicklungsbereichen. Ihre Nützlichkeit wird jedoch oft durch ihre begrenzte Löslichkeit in wässrigen Lösungen behindert, eine häufige Hürde für viele organische Moleküle. Dieser Leitfaden wird die zugrunde liegenden Ursachen für diese schlechte Löslichkeit untersuchen und systematische, evidenzbasierte Strategien zur Überwindung dieser Herausforderung aufzeigen.
Teil 1: Das Löslichkeitsproblem verstehen
Die molekulare Grundlage der schlechten Löslichkeit
3-Acetamido-4-hydroxybenzoesäure besitzt sowohl Wasserstoffbrückendonoren (die Hydroxyl- und Amidgruppen) als auch -akzeptoren (die Carbonyl- und Hydroxyl-Sauerstoffatome) sowie einen Benzolring. Während die polaren Gruppen mit Wasser interagieren können, trägt der unpolare aromatische Ring zu einem signifikanten hydrophoben Charakter bei. Die Kristallstruktur des festen Materials kann ebenfalls eine wichtige Rolle bei seiner Auflösung spielen, da starke intermolekulare Kräfte im Kristallgitter durch Lösungsmittelwechselwirkungen überwunden werden müssen.
Die unsubstituierte Stammverbindung, 4-Hydroxybenzoesäure, ist als schwer wasserlöslich bekannt.[1] Die Löslichkeit wird durch zwei ionisierbare Gruppen maßgeblich beeinflusst: die Carbonsäure (pKa ≈ 4,5) und die phenolische Hydroxylgruppe (pKa ≈ 9,4).[2][3] Die Acetamidogruppe an Position 3 wird diese pKa-Werte modulieren, aber das grundlegende Prinzip der pH-abhängigen Löslichkeit bleibt erhalten.
Teil 2: Fehlerbehebung und Optimierungsstrategien
Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um häufig auftretende Probleme im Labor direkt anzusprechen.
Häufig gestellte Fragen (FAQs) & Anleitungen zur Fehlerbehebung
Frage 1: Ich beobachte eine sehr geringe Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure in Wasser bei neutralem pH-Wert. Was sind die Hauptfaktoren, die ihre Auflösung begrenzen?
Antwort: Die begrenzte wässrige Löslichkeit bei neutralem pH-Wert ist hauptsächlich auf eine Kombination aus ihrer Molekülstruktur und der Auflösungsenergetik zurückzuführen. Bei neutralem pH-Wert liegt die Carbonsäuregruppe nur teilweise deprotoniert vor, und das Molekül verbleibt größtenteils in einer weniger löslichen, neutralen Form. Der hydrophobe Benzolring verringert zusätzlich seine Affinität zu Wasser.
Um dies zu überwinden, ist ein systematischer Ansatz zur pH-Anpassung die effektivste erste Strategie. Die Löslichkeit von Verbindungen mit sauren oder basischen Gruppen ist stark vom pH-Wert der Lösung abhängig.[4] Durch Erhöhen des pH-Werts über den pKa-Wert der Carbonsäuregruppe wird diese deprotoniert, wodurch ein geladenes Carboxylat-Ion entsteht, das in Wasser wesentlich löslicher ist.[5]
Experimentelles Protokoll: pH-abhängige Löslichkeitsbewertung
-
Herstellung von Puffern: Bereiten Sie eine Reihe von Puffern (z. B. Phosphat, Citrat) mit pH-Werten von 2 bis 10 vor.
-
Gleichgewichtslöslichkeitsmessung:
-
Geben Sie einen Überschuss an 3-Acetamido-4-hydroxybenzoesäure in ein bekanntes Volumen jedes Puffers in separaten Fläschchen.
-
Schütteln Sie die Proben bei konstanter Temperatur (z. B. 25 °C) für eine ausreichende Zeit (z. B. 24-48 Stunden), um sicherzustellen, dass das Gleichgewicht erreicht ist.
-
Filtrieren Sie die Proben, um ungelösten Feststoff zu entfernen.
-
Analysieren Sie die Konzentration der gelösten Verbindung im Filtrat mit einer geeigneten analytischen Methode, wie z. B. UV-Vis-Spektrophotometrie oder HPLC.
-
-
Datenanalyse: Tragen Sie die gemessene Löslichkeit als Funktion des pH-Werts auf, um den optimalen pH-Bereich für die Auflösung zu bestimmen.
Frage 2: Wie kann ich rational ein Co-Lösungsmittel auswählen, um die Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure zu verbessern?
Antwort: Co-Lösungsmittel können die Löslichkeit verbessern, indem sie die Polarität des wässrigen Mediums verringern, wodurch der energetische Aufwand für die Solvatisierung der unpolaren Bereiche des Moleküls gesenkt wird.[6][7] Die Auswahl eines Co-Lösungsmittels sollte auf seiner Mischbarkeit mit Wasser, seinem Toxizitätsprofil (insbesondere für biologische Anwendungen) und seiner Fähigkeit, die intermolekularen Kräfte im Festzustand zu stören, basieren.
Häufig verwendete Co-Lösungsmittel für schwerlösliche Verbindungen:
| Co-Lösungsmittel | Typischer Konzentrationsbereich (%) | Wichtige Überlegungen |
| Ethanol | 5 - 20 | In vielen biologischen Systemen allgemein gut verträglich. |
| Propylenglykol | 10 - 40 | Wird häufig in pharmazeutischen Formulierungen verwendet.[8] |
| Dimethylsulfoxid (DMSO) | 1 - 10 | Ein starkes Lösungsmittel, kann aber zelluläre Effekte haben.[9] |
| Polyethylenglykol (PEG 300/400) | 10 - 50 | Geringe Toxizität und häufig in der Arzneimittelabgabe verwendet.[10] |
Experimenteller Arbeitsablauf: Co-Lösungsmittel-Screening
Bildunterschrift: Arbeitsablauf zur Bestimmung der optimalen Co-Lösungsmittel-Konzentration.
Frage 3: Gibt es andere Formulierungsstrategien, die ich anwenden kann, wenn pH-Anpassung und Co-Lösungsmittel nicht ausreichen oder für meine Anwendung ungeeignet sind?
Antwort: Ja, es können mehrere fortgeschrittene Formulierungsstrategien untersucht werden. Diese Methoden zielen darauf ab, entweder die Oberfläche des Feststoffs zu vergrößern, amorphe Formen zu erzeugen, die löslicher sind als kristalline Formen, oder das Molekül in einem Trägersystem zu verkapseln.[11][12]
-
Tenside: Nichtionische Tenside wie Tween® 80 oder Pluronic® F-68 können Mizellen bilden, die das hydrophobe Wirkstoffmolekül einkapseln und so seine scheinbare Löslichkeit in Wasser erhöhen.[13][14]
-
Cyclodextrine: Dies sind zyklische Oligosaccharide mit einer hydrophilen Außenseite und einem hydrophoben inneren Hohlraum.[15] Sie können Einschlusskomplexe mit schwerlöslichen Molekülen bilden, wodurch die hydrophoben Teile effektiv von der wässrigen Umgebung abgeschirmt werden.[16][17]
-
Feste Dispersionen: Hierbei wird der Wirkstoff in einer inerten Trägermatrix im festen Zustand dispergiert. Techniken wie Sprühtrocknung oder Schmelzextrusion können verwendet werden, um amorphe feste Dispersionen zu erzeugen, die oft verbesserte Auflösungsraten und Löslichkeiten aufweisen.
Logischer Fluss zur Auswahl der Formulierungsstrategie
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. scispace.com [scispace.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Method Refinement for Quantitative Analysis of 3-Acetamido-4-hydroxybenzoic Acid
Welcome to the technical support center for the quantitative analysis of 3-Acetamido-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the accurate quantification of this compound. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring robust and reliable results.
I. Foundational Principles of Analysis
The quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical manufacturing, primarily relies on chromatographic and spectrophotometric techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the two most common and accessible methods: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can separate the analyte of interest from its impurities and degradation products.
A. Recommended HPLC Method Parameters (Starting Point)
The following parameters are based on established methods for structurally similar compounds, such as 4-hydroxybenzoic acid, and should be optimized and validated for your specific application.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase of a C18 column provides good retention and separation for moderately polar aromatic compounds like this compound. |
| Mobile Phase | Isocratic or Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer, pH 3.0-4.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) ratio of aqueous to organic phase. | The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Injection Volume | 10-20 µL | The injection volume should be optimized based on the concentration of the analyte and the sensitivity of the detector. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Approximately 256 nm | Based on the UV spectrum of the structurally similar 4-hydroxybenzoic acid, this wavelength should provide good sensitivity.[1] The optimal wavelength should be confirmed by determining the UV spectrum of this compound in the mobile phase. |
B. Experimental Workflow for HPLC Analysis
Caption: A standard workflow for quantitative analysis using UV-Vis spectrophotometry.
C. Troubleshooting Common UV-Vis Spectrophotometry Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Non-linear calibration curve | - Deviations from Beer-Lambert Law at high concentrations- Instrumental limitations- Chemical changes in the sample (e.g., association, dissociation) | - Narrow the concentration range of the standards.- Check the instrument's performance with certified standards.- Ensure the pH of the solutions is controlled if the analyte has ionizable groups. |
| High absorbance readings (> 2 AU) | - Sample concentration is too high | - Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.5 AU). |
| Drifting baseline | - Lamp instability- Temperature fluctuations | - Allow the instrument to warm up for the recommended time.- Ensure the sample compartment is closed during measurements.- Check the lamp's age and replace if necessary. |
| Inconsistent readings | - Dirty or scratched cuvettes- Air bubbles in the cuvette- Sample degradation | - Clean cuvettes thoroughly before each use and handle them by the frosted sides.- Gently tap the cuvette to dislodge any air bubbles.- Prepare fresh samples and standards and analyze them promptly. |
IV. Method Validation
Regardless of the chosen method, it is imperative to perform a thorough validation to ensure the analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. [2][3][4][5]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from any impurity or matrix peaks. Peak purity analysis can be performed using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of ≥ 0.999 is generally expected. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the linearity, accuracy, and precision data. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | The percent recovery should typically be within 98.0% to 102.0%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The results should not be significantly affected by minor changes in parameters such as mobile phase composition, pH, column temperature, and flow rate. |
V. Frequently Asked Questions (FAQs)
Q1: My sample of this compound is not dissolving well in the mobile phase. What should I do?
A1: this compound, like other hydroxybenzoic acids, may have limited solubility in highly aqueous mobile phases. You can try the following:
-
Use a stronger organic solvent for sample preparation: Dissolve the sample in a small amount of a compatible organic solvent like methanol or acetonitrile before diluting it with the mobile phase. Ensure the final concentration of the organic solvent in the sample solution does not significantly differ from the mobile phase to avoid peak distortion.
-
Adjust the pH of the sample diluent: If the mobile phase is acidic, dissolving the sample in a slightly basic solution (e.g., using a dilute solution of sodium bicarbonate) can increase its solubility by deprotonating the carboxylic acid group. However, ensure this is compatible with your HPLC method and does not cause on-column issues.
-
Sonication: Gently sonicating the sample solution for a few minutes can aid in dissolution.
Q2: I am seeing an unexpected peak in my chromatogram. What could it be?
A2: An unexpected peak could be an impurity from the synthesis of this compound, a degradation product, or a contaminant.
-
Potential Synthesis Impurities: Depending on the synthetic route, impurities could include starting materials or by-products. For example, if synthesized from a precursor, unreacted starting material could be present.
-
Degradation Products: The compound could degrade under certain conditions (e.g., hydrolysis of the amide group). Performing forced degradation studies (acid, base, oxidation, heat, and light) can help identify potential degradation products.
-
Contamination: Contamination can come from various sources, including the sample vial, pipette tips, or solvents. Always use high-purity solvents and clean labware.
Q3: Can I use a different column for the HPLC analysis?
A3: Yes, but the method will need to be re-validated. Different C18 columns from various manufacturers can have different selectivities. Other column chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, could also be suitable and may offer different selectivity for separating the analyte from its impurities. Any change in the column requires, at a minimum, a verification of system suitability parameters (e.g., retention time, peak shape, and resolution) and may necessitate a full re-validation of the method.
Q4: For UV-Vis analysis, how do I select the correct cuvette?
A4: For measurements in the UV region (below 340 nm), quartz cuvettes are required as glass and plastic cuvettes absorb UV light. Ensure the cuvettes are clean and free from scratches. Always use a matched pair of cuvettes for the blank and the sample to minimize any optical differences between them.
Q5: What are the key considerations for preparing a standard solution of this compound?
A5:
-
Purity of the Reference Standard: Use a well-characterized reference standard with a known purity.
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the reference standard.
-
Complete Dissolution: Ensure the standard is completely dissolved in the chosen solvent.
-
Volumetric Glassware: Use calibrated Class A volumetric flasks and pipettes for accurate dilutions.
-
Stability: Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., protected from light, refrigerated) to prevent degradation. The stability of the standard solution should be experimentally determined.
VI. References
-
Wikipedia. (2023). 4-Hydroxybenzoic acid. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
United States Pharmacopeia. (n.d.). p-Hydroxybenzoic Acid. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Acetamido-4-hydroxybenzoic Acid by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 3-Acetamido-4-hydroxybenzoic acid, a substituted aromatic compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the synergistic power of these two analytical techniques.
Introduction to this compound and the Imperative for Orthogonal Analysis
This compound is a derivative of benzoic acid containing three key functional groups: a carboxylic acid, a hydroxyl group, and an acetamido group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and potential biological activity. While a synthetic route may be designed to produce this specific isomer, confirmation of the substitution pattern is paramount, as side products with different arrangements are often possible.
No single analytical technique can provide absolute structural proof. Therefore, a multi-faceted, orthogonal approach is essential for self-validating results. In this guide, we will explore how the connectivity information from NMR and the molecular weight and fragmentation data from MS create a comprehensive and trustworthy characterization package.
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR provides information about the number of different types of protons, their electronic environments, and which protons are adjacent to one another. For this compound, we can predict the following key features in a suitable deuterated solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 | ~7.9-8.1 | d | 1H | Ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| H-5 | ~7.5-7.7 | dd | 1H | Ortho to the acetamido group and meta to the carboxylic acid. |
| H-6 | ~6.9-7.1 | d | 1H | Ortho to the electron-donating hydroxyl group, resulting in shielding. |
| -COOH | ~12.0-13.0 | br s | 1H | Highly deshielded acidic proton, signal is often broad.[1] |
| -OH | ~9.0-10.0 | br s | 1H | Phenolic proton, chemical shift can be variable and the peak is often broad. |
| -NH | ~9.5-10.5 | br s | 1H | Amide proton, typically deshielded and can exhibit a broad signal. |
| -CH₃ | ~2.0-2.2 | s | 3H | Methyl protons of the acetyl group, appearing as a singlet. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. "d" denotes a doublet, "dd" a doublet of doublets, "s" a singlet, and "br s" a broad singlet.
The coupling patterns (multiplicities) of the aromatic protons are particularly informative for confirming the 1,2,4-substitution pattern.[1][2]
Experimental Workflow for ¹H NMR Analysis
Caption: High-level workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon (¹³C) NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). Given the structure of this compound, we expect to see 9 distinct carbon signals.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carboxylic Acid) | ~167-170 | Carbonyl carbon of the carboxylic acid, highly deshielded.[3][4] |
| C=O (Amide) | ~168-171 | Carbonyl carbon of the amide group. |
| C-4 (C-OH) | ~150-155 | Aromatic carbon attached to the hydroxyl group, deshielded. |
| C-3 (C-NH) | ~138-142 | Aromatic carbon attached to the nitrogen of the acetamido group. |
| C-1 (C-COOH) | ~125-130 | Aromatic carbon attached to the carboxylic acid group. |
| C-2 | ~122-126 | Aromatic methine carbon. |
| C-5 | ~118-122 | Aromatic methine carbon. |
| C-6 | ~115-119 | Aromatic methine carbon, likely the most shielded due to the ortho hydroxyl group. |
| -CH₃ | ~24-26 | Methyl carbon of the acetyl group. |
Note: The assignments of the aromatic carbons C-2, C-5, and C-6 can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
Molecular Structure with NMR Assignments
Caption: Structure of this compound with atom numbering.
Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides two critical pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which can be thought of as a molecular fingerprint.
Ionization Techniques: Choosing the Right Tool
For a molecule like this compound, "soft" ionization techniques are preferable to minimize excessive fragmentation and ensure the observation of the molecular ion.
-
Electrospray Ionization (ESI): An excellent choice for this polar, acidic molecule. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Also a viable option, particularly for high-throughput screening.
Expected Mass Spectrometry Data
The molecular formula for this compound is C₉H₉NO₄, which corresponds to a monoisotopic mass of 195.0532 u.
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical mass provides strong evidence for the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This is invaluable for confirming the presence of key structural motifs.
Predicted Fragmentation Pattern (Positive Ion Mode):
| m/z (Predicted) | Proposed Fragment | Plausible Neutral Loss |
| 196.0604 | [M+H]⁺ | - |
| 178.0499 | [M+H - H₂O]⁺ | Loss of water |
| 154.0550 | [M+H - CH₂=C=O]⁺ | Loss of ketene from the acetamido group |
| 136.0444 | [M+H - H₂O - CH₂=C=O]⁺ | Sequential loss of water and ketene |
| 108.0597 | [Fragment from cleavage of amide and loss of COOH]⁺ | - |
Conceptual Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for this compound in positive ion MS/MS.
Part 3: Synergy and Comparison - A Self-Validating System
Neither NMR nor MS alone provides the complete picture. Their power lies in their synergy.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atom connectivity (C-H framework), stereochemistry, isomer differentiation. | Molecular weight, elemental formula (HRMS), fragmentation patterns. |
| Strengths | Unparalleled for detailed structural elucidation of isomers. | High sensitivity, provides molecular formula confirmation. |
| Limitations | Lower sensitivity compared to MS, requires pure samples. | Cannot distinguish between isomers that have the same mass and similar fragmentation. |
| Role in this Analysis | Confirms the 1,2,4-substitution pattern on the aromatic ring. | Confirms the molecular formula is C₉H₉NO₄ and supports the presence of acetamido and carboxylic acid groups through fragmentation. |
By combining the techniques, we create a self-validating system. MS confirms that the molecule has the correct mass and elemental composition. NMR then confirms that the atoms are connected in the specific isomeric form of this compound.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided as a guide.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial. The choice of DMSO-d₆ is critical for dissolving the polar compound and observing the exchangeable -OH, -NH, and -COOH protons.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time than the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and pick peaks for both spectra.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis (LC-MS with ESI)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.
-
LC-MS System Setup:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in protonation for positive ion mode ESI.
-
Mass Spectrometer (MS): Set the ESI source to operate in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.
-
-
Full Scan Analysis: Inject the sample and acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS) Analysis: Perform a separate injection or use a data-dependent acquisition method. Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 196.06) and apply collision energy to induce fragmentation. Acquire the resulting product ion spectrum.
-
Data Analysis: Analyze the full scan data to determine the accurate mass of the parent ion and compare it to the theoretical mass. Interpret the MS/MS spectrum to identify characteristic fragment ions.
Conclusion
The structural characterization of this compound is a clear example of the necessity for a dual-spectroscopic approach. Mass spectrometry provides the foundational data of molecular weight and formula, while NMR spectroscopy builds upon this foundation to deliver the intricate details of atomic connectivity and isomeric identity. By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other similar small molecules, ensuring the integrity and validity of their scientific findings.
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from ResearchGate.[7]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from docbrown.info.[3]
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from docbrown.info.[8]
- LGC Standards. (n.d.). 4-Acetamido-3-hydroxybenzoic Acid.
-
ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) ¹H NMR spectrum. Retrieved from chemicalbook.com.[9]
- MDPI. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
-
Chemistry LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from chem.libretexts.org.[5]
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
-
MIT OpenCourseWare. (n.d.). APPENDIX 2 - DSpace@MIT. Retrieved from dspace.mit.edu.[1]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from www2.chemistry.msu.edu.[6]
- Sigma-Aldrich. (n.d.). 4-Hydroxybenzoic acid certified reference material.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid(2374-03-0) ¹H NMR spectrum.
- MedchemExpress. (n.d.). 4-Amino-3-hydroxybenzoic Acid | Biochemical Reagent.
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from youtube.com.[2]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
-
ResearchGate. (n.d.). A section of ¹³C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from ResearchGate.[4]
- Supporting Information. (n.d.). 3 - Supporting Information.
- PubMed. (2001). Quantitative detection of aromatic compounds in single aerosol particle mass spectrometry.
- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions.
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- ChemicalBook. (n.d.). 4-Hydroxybenzoic acid(99-96-7) ¹H NMR spectrum.
- PMC. (n.d.). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.
- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) ¹³C NMR spectrum.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. youtube.com [youtube.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Validated Quantification of 3-Acetamido-4-hydroxybenzoic Acid
This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-Acetamido-4-hydroxybenzoic acid, a key compound often encountered as a pharmaceutical impurity or metabolite. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to select and implement a robust, reliable, and compliant analytical strategy. Our focus is on the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific integrity and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a derivative of benzoic acid whose accurate quantification is critical in pharmaceutical quality control and safety assessment. Whether it arises as a process-related impurity, a degradation product, or a metabolite, its presence and concentration must be meticulously monitored to ensure the safety, efficacy, and stability of drug substances and products. The selection of an appropriate analytical method is therefore not a trivial choice but a foundational decision that impacts data integrity and regulatory success.
This guide will compare the principal analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and for completeness, UV-Vis Spectrophotometry. The comparison is framed within the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, the global benchmark for analytical procedure validation[1][2][3].
Comparative Analysis of Core Methodologies
The choice of an analytical technique is a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis (e.g., impurity testing vs. pharmacokinetic studies). High-performance liquid chromatography (HPLC) is often considered the gold standard for non-volatile organic impurities, while mass spectrometry (MS) is frequently coupled with it to enhance structural information and sensitivity[4][5].
| Technique | Principle | Primary Application | Advantages | Limitations |
| HPLC-UV | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Routine quality control, quantification of impurities and assays in drug substances and products. | Robust, cost-effective, excellent precision and accuracy, widely available.[5] | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | HPLC separation followed by ionization of the analyte and mass-based detection of parent and fragment ions. | Trace-level quantification, pharmacokinetic studies, structural elucidation of unknown impurities. | Exceptional sensitivity and selectivity, provides molecular weight and structural information.[6][7] | Higher equipment and operational cost, more complex method development. |
| UV-Vis Spectrophotometry | Direct measurement of light absorbance by the analyte in a solution at a specific wavelength. | Preliminary or high-concentration screening where specificity is not critical. | Simple, rapid, low cost. | Low specificity (susceptible to interference), not a separative technique, limited to simpler matrices.[8] |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
For routine quality control, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the most pragmatic and widely adopted approach. The causality for this choice lies in its ability to separate the polar this compound from non-polar and other closely related impurities that may be present in a sample matrix.
Foundational Principles of Method Design
A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides effective retention for moderately polar aromatic acids. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is critical; maintaining a pH below the pKa of the carboxylic acid group (~4.5 for similar structures) ensures it remains in its protonated, less polar form, leading to better retention and peak shape on the C18 column[9]. An acidic modifier, such as phosphoric or formic acid, is commonly used for this purpose[10].
Performance & Validation Data
A properly validated HPLC method provides a self-validating system for routine analysis. The table below summarizes typical performance characteristics based on validated methods for structurally similar hydroxybenzoic acids, in accordance with ICH guidelines[1][11][12].
Table 2: Summary of Typical Validation Parameters for an HPLC-UV Method
| Validation Parameter | Acceptance Criteria (per ICH Q2(R1)) | Typical Reported Values | Significance (The "Why") |
| Specificity | The method must unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | No interference observed from placebo or known impurities at the analyte's retention time. | Ensures the signal measured is only from the analyte of interest, preventing false positive results. |
| Linearity (R²) | Correlation coefficient (R²) should be ≥ 0.99.[12] | ≥ 0.999[10][11] | Confirms that the detector response is directly proportional to the analyte concentration over a defined range. |
| Range | 80-120% of the test concentration for an assay; LOQ to 120% for impurity testing.[1] | 0.5 µg/mL to 4.0 µg/mL for impurity quantification.[10] | Defines the concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for assay; varies for impurities based on concentration. | 98.5% to 101.5%[6] | Measures the closeness of the experimental value to the true value, ensuring the method is not biased. |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. | < 1% | Demonstrates the method's consistency and reproducibility under the same and different conditions (days, analysts). |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1. | ~0.1 µg/mL[10] | The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1. | ~0.5 µg/mL[10] | The lowest concentration of analyte that can be reliably quantified with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | %RSD < 2.0% for varied conditions. | Assesses the method's reliability during normal use and its capacity to remain unaffected by minor variations. |
Experimental Protocol: Validated RP-HPLC-UV Method
This protocol describes a robust, stability-indicating method for the quantification of this compound. It is synthesized from established methods for similar compounds and serves as a comprehensive starting point for method implementation and validation[10][12].
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (ACN): HPLC Grade
-
Water: HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): ACS Grade, 85%
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (e.g., 80:20 v/v).
Chromatographic Conditions
-
HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, with a UV/PDA detector.[10]
-
Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Phenomenex Kinetex, Waters Symmetry).
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 230 nm (based on UV spectra of similar structures, requires empirical confirmation).[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Elution Mode: Isocratic or a simple gradient may be used to optimize resolution from other impurities.
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL). This range must bracket the expected concentration in the sample. A minimum of five concentration levels is recommended for establishing linearity[2].
Sample Preparation
-
Drug Product (e.g., Tablet): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API) and transfer to a volumetric flask. Add diluent, sonicate for ~15 minutes to dissolve, dilute to volume, and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
-
Drug Substance: Accurately weigh the substance and dissolve in diluent to achieve a known concentration within the validated range of the method.
Analytical Workflow Diagram
Caption: Logical flow of the analytical method validation process.
Conclusion
The quantification of this compound requires a validated, robust, and specific analytical method. While LC-MS/MS offers superior sensitivity for specialized applications like pharmacokinetic studies, a well-validated RP-HPLC-UV method stands as the most reliable, cost-effective, and compliant choice for routine quality control in the pharmaceutical industry.
The foundation of this reliability is a comprehensive validation protocol that adheres to ICH Q2(R1) guidelines. By systematically proving specificity, linearity, accuracy, precision, and robustness, the method becomes a self-validating system. Incorporating forced degradation studies is the ultimate test of this system, confirming its stability-indicating properties and ensuring that the data generated is scientifically sound and defensible for regulatory scrutiny. This guide provides the framework and practical steps for researchers to confidently establish such a method.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Reddy MSN, Venkatasami G, Kotta VR, Ramamoorthy M, Patel S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech, 12:459. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-16.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Reddy MSN, Venkatasami G, Kotta VR, Ramamoorthy M, Patel S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Grdeń, J., Ogonowski, M., Jedziniak, P., & Grabowski, T. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. Retrieved from [Link]
-
Singh, O., & Ghoshal, N. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmacy Research, 7(1), 16-21. Retrieved from [Link]
- Sager, E. E., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 49(1), 521-538.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ResearchGate. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]
-
Thesis, Auckland University of Technology. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
Badawi, H. M., Förner, W., & Ali, S. A. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 735-742. Retrieved from [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-16.
-
ResearchGate. (2009). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Retrieved from [Link]
-
Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
-
BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 3-Acetamido-4-hydroxybenzoic Acid Derivatives in Immunoassays
In the landscape of pharmaceutical development and clinical diagnostics, the specificity of immunoassays is paramount. An assay's ability to distinguish between the target analyte and structurally similar molecules, a property known as selectivity, underpins the reliability of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth analysis of the cross-reactivity of derivatives of 3-Acetamido-4-hydroxybenzoic acid, a compound of interest in various research contexts. We will explore the causal relationships between molecular structure and antibody recognition, supported by hypothetical, yet scientifically plausible, experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of cross-reactivity in their bioanalytical methods. The principles and protocols described herein are grounded in established scientific practices and regulatory expectations.[1][2][3]
The Significance of this compound and Its Analogs
This guide will comparatively assess the cross-reactivity of a panel of hypothetical derivatives of this compound using two orthogonal methods: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Panel of Derivatives: A Study in Molecular Perturbation
To investigate the SAR of antibody binding, a panel of derivatives of this compound was conceived. The synthesis of such derivatives can be achieved through common organic chemistry reactions, such as esterification of the carboxylic acid, modification of the acetamido group, or alteration of the hydroxyl group.[13]
The selected derivatives for our study are:
-
Parent Compound: this compound
-
Derivative A: Methyl 3-acetamido-4-hydroxybenzoate (Esterification of the carboxylic acid)
-
Derivative B: 3-Amino-4-hydroxybenzoic acid (De-acetylation of the acetamido group)
-
Derivative C: 3-Acetamido-4-methoxybenzoic acid (Methylation of the hydroxyl group)
-
Derivative D: 4-Hydroxybenzoic acid (Removal of the acetamido group)
-
Derivative E: 3-Propionamido-4-hydroxybenzoic acid (Modification of the acyl group)
Caption: Molecular Structures of the Parent Compound and its Derivatives.
Comparative Analysis of Cross-Reactivity
A highly specific monoclonal antibody to this compound is presumed to have been developed for this study. The following data is hypothetical but illustrative of a typical cross-reactivity study.
Competitive ELISA
In a competitive ELISA format, the ability of each derivative to compete with a labeled form of the parent compound for binding to the antibody is measured. The concentration of the derivative that causes a 50% reduction in the signal (IC50) is determined.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Modification from Parent | Hypothetical IC50 (nM) | Cross-Reactivity (%)* |
| Parent Compound | - | 10 | 100 |
| Derivative A | Esterified COOH | 500 | 2 |
| Derivative B | De-acetylated NHCOCH₃ | 25 | 40 |
| Derivative C | Methylated OH | 80 | 12.5 |
| Derivative D | Removed NHCOCH₃ | > 10,000 | < 0.1 |
| Derivative E | Elongated Acyl Chain | 15 | 66.7 |
% Cross-Reactivity = (IC50 of Parent / IC50 of Derivative) x 100
From this data, we can infer that the free carboxylic acid and the acetamido group are critical for antibody recognition. Esterification of the carboxyl group (Derivative A) or complete removal of the acetamido group (Derivative D) drastically reduces binding. Modification of the acetamido group to a propionamido group (Derivative E) has a less pronounced effect, suggesting some tolerance for steric bulk in this region.
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on molecular interactions, offering a deeper understanding of the binding events observed in the ELISA.[14][15][16] In this hypothetical study, the antibody is immobilized on the sensor chip, and the derivatives are flowed over the surface as analytes.
Table 2: Hypothetical Kinetic Data from SPR Analysis
| Compound | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Affinity (K_D) (nM) |
| Parent Compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| Derivative A | 5.0 x 10³ | 2.5 x 10⁻³ | 500 |
| Derivative B | 1.2 x 10⁵ | 3.0 x 10⁻³ | 25 |
| Derivative C | 9.0 x 10⁴ | 7.2 x 10⁻³ | 80 |
| Derivative D | No significant binding | - | - |
| Derivative E | 1.4 x 10⁵ | 2.1 x 10⁻³ | 15 |
The SPR data corroborates the ELISA findings. Derivative A shows a significantly slower association rate, indicating that the ester group hinders the initial binding event. Derivatives B and C exhibit faster dissociation rates, suggesting that while they can still bind, the resulting complex is less stable. The subtle change in Derivative E results in only a minor impact on the binding kinetics.
Structure-Activity Relationship (SAR) Insights
The combined data from ELISA and SPR allows for the construction of a logical framework for understanding the SAR of antibody binding.
Caption: Structure-Activity Relationship Decision Tree.
This analysis reveals that the antibody's paratope likely forms critical hydrogen bonds with the carboxylic acid and the N-H and carbonyl groups of the acetamido moiety. The phenolic hydroxyl group also appears to play a role, albeit a less critical one.
Detailed Experimental Protocols
To ensure scientific integrity, the methodologies used to generate such data must be robust and well-documented.
Competitive ELISA Protocol
This protocol is a self-validating system, incorporating controls and a standard curve to ensure the accuracy of the results.
-
Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards of the parent compound and the derivatives are prepared in a suitable assay buffer. A fixed concentration of the anti-3-Acetamido-4-hydroxybenzoic acid antibody is mixed with the standards or samples and added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the parent compound. The IC50 values for the parent and derivatives are calculated from this curve.
Caption: Competitive ELISA Workflow.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines a standard approach for kinetic analysis using SPR, which should be conducted in accordance with bioanalytical method validation guidelines.[1][2]
-
Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS.
-
Antibody Immobilization: The anti-3-Acetamido-4-hydroxybenzoic acid antibody is immobilized onto the activated chip surface via amine coupling to a target density.
-
Deactivation: Remaining active esters on the surface are deactivated with ethanolamine.
-
Kinetic Analysis:
-
A series of dilutions of the parent compound and each derivative are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The samples are injected over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
The surface is regenerated between each sample injection using a regeneration solution (e.g., glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Conclusion
The comprehensive analysis of cross-reactivity, employing both endpoint (ELISA) and real-time (SPR) methodologies, provides a robust framework for understanding the SAR of antibody-antigen interactions. The hypothetical data presented for this compound and its derivatives illustrates that minor structural modifications can have a profound impact on antibody recognition. For researchers developing immunoassays, this guide highlights the necessity of a thorough characterization of assay specificity and provides a template for conducting such studies in a scientifically rigorous manner. Adherence to these principles is essential for generating reliable data that can confidently support drug development and clinical decision-making.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Yadav, V. R., et al. (2021). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Journal of Biomolecular Structure & Dynamics, 39(16), 6143-6156. [Link]
-
Madsen, M. K., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 103-111. [Link]
-
Jin, J., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Omega, 3(11), 15949-15961. [Link]
-
Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Chemistry, 55(6), 1155-1160. [Link]
-
Choi, S. Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Biotechnology Journal, 16(12), e2100234. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]
-
Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link]
-
The Royal Society of Chemistry. (1947). The detection and determination of p-hydroxybenzoic acid and its derivatives, with special reference to their distinction from salicylic and benzoic acids. Analyst, 72(856), 325-330. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Kagechika, H., et al. (1989). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108. [Link]
-
Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]
-
Connolly, D., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 115. [Link]
-
Hungarian Journal of Industry and Chemistry. (2024). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. [Link]
-
ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- Google Patents.
-
Liu, T., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(10), 2433. [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Krasowski, M. D., et al. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 11, 5. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
-
ResearchGate. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]
-
ResearchGate. (PDF) Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets. [Link]
-
Cytiva. What is surface plasmon resonance (SPR)?. [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
-
Analytical Toxicology. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 756-764. [Link]
-
Frontiers in Pharmacology. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]
-
YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
-
PubMed. (2006). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Journal of Agricultural and Food Chemistry, 54(12), 4253-4257. [Link]
-
Bio-Rad Antibodies. ELISA Protocols. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Scientific Reports. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. criver.com [criver.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Acetamido-4-hydroxybenzoic Acid
Introduction: Beyond Synthesis to Certainty
The synthesis of a target molecule is only the first chapter of its story. For researchers in drug discovery and materials science, the definitive confirmation of its chemical structure is the critical epilogue that validates the synthetic route and ensures the integrity of all subsequent biological or material testing. The acetylation of 3-amino-4-hydroxybenzoic acid to yield 3-Acetamido-4-hydroxybenzoic acid is a common transformation. However, this reaction is not without its potential pitfalls, including incomplete reaction, over-acetylation (on the phenolic hydroxyl), or the presence of isomeric impurities.
Therefore, a robust analytical workflow is not merely a quality control step; it is a foundational element of scientific rigor. This guide eschews a simple checklist of techniques. Instead, it presents an integrated strategy, explaining the causal logic behind the choice of experiments and demonstrating how data from orthogonal methods are woven together to create an unassailable confirmation of structure and purity.
The Synthetic Context: Anticipating Analytical Challenges
The most common route to this compound is the N-acetylation of 3-amino-4-hydroxybenzoic acid, typically using acetic anhydride or acetyl chloride.
This context is crucial as it dictates our analytical strategy. We must not only prove the presence of the desired structure but also confirm the absence of key impurities, namely the starting material.
A Multi-Pronged Approach to Structural Elucidation
No single technique provides a complete picture. True confidence is achieved by integrating data from mass spectrometry, infrared spectroscopy, and, most definitively, nuclear magnetic resonance spectroscopy. High-performance liquid chromatography (HPLC) serves as the ultimate arbiter of purity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first and most fundamental question is: "Did the reaction produce a compound of the correct mass?" MS provides a rapid and high-sensitivity answer. For this compound (C₉H₉NO₄), the expected molecular weight is 195.17 g/mol .
Trustworthiness: We employ Electrospray Ionization (ESI) in negative mode, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated. The primary ion we expect to observe is the [M-H]⁻ ion at m/z 194.
Comparative Analysis:
-
Advantage: Unsurpassed sensitivity and speed for molecular weight determination. It quickly distinguishes the product (MW 195) from the starting material (3-amino-4-hydroxybenzoic acid, MW 153).
-
Limitation: MS alone cannot distinguish between isomers. For example, 4-Acetamido-3-hydroxybenzoic acid would have the identical mass. Therefore, MS is a necessary but insufficient step for complete confirmation.
Expected Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion (m/z 194) provides structural clues. Key expected fragments include:
-
Loss of CO₂ (44 Da): A characteristic fragmentation of benzoic acids, leading to a fragment at m/z 150.[1]
-
Loss of ketene (CH₂=C=O, 42 Da): Cleavage of the acetyl group, resulting in a fragment corresponding to the deprotonated starting material at m/z 152.
| Ion | Expected m/z (Negative Mode) | Interpretation |
| [M-H]⁻ | 194.05 | Parent Ion |
| [M-H-CH₂CO]⁻ | 152.04 | Loss of ketene from amide |
| [M-H-CO₂]⁻ | 150.06 | Decarboxylation |
| [M-H-COOH]⁻ | 149.06 | Loss of the entire carboxyl group |
Experimental Protocol: LC-MS Analysis
-
Sample Prep: Dissolve ~1 mg of the synthesized product in 1 mL of a 50:50 acetonitrile/water mixture.
-
Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection (ESI Negative):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the successful conversion of functional groups. The key transformation in our synthesis is the conversion of a primary amine (-NH₂) to a secondary amide (-NH-C=O). This change produces a distinct and easily identifiable signature in the IR spectrum.
Trustworthiness: By comparing the spectrum of the product to that of the starting material (3-amino-4-hydroxybenzoic acid), we can validate the reaction. The disappearance of the primary amine stretches and the appearance of the amide I and II bands serve as self-validating evidence of the acetylation.
Comparative Analysis:
-
Advantage: Excellent for identifying functional groups. The comparison to the starting material provides a clear "before and after" picture of the chemical transformation.
-
Limitation: Provides little information about the overall connectivity or the substitution pattern on the aromatic ring. Like MS, it cannot definitively distinguish between isomers.
| Functional Group | Starting Material (3-amino-4-hydroxybenzoic acid) | Product (this compound) | Rationale for Change |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 cm⁻¹ (very broad) | ~3200-2500 cm⁻¹ (very broad) | Unchanged. |
| O-H Stretch (Phenol) | ~3400-3300 cm⁻¹ (broad) | ~3400-3300 cm⁻¹ (broad) | Unchanged. |
| N-H Stretch (Amine/Amide) | ~3450 & 3350 cm⁻¹ (two sharp bands) | ~3300 cm⁻¹ (one broader band) | Conversion of primary amine to secondary amide. |
| C=O Stretch (Carboxylic Acid) | ~1670 cm⁻¹ | ~1680 cm⁻¹ | Minor shift due to electronic changes. |
| C=O Stretch (Amide I Band) | N/A | ~1660 cm⁻¹ (strong) | Key indicator of successful acetylation. |
| N-H Bend (Amide II Band) | N/A | ~1550 cm⁻¹ (strong) | Key indicator of successful acetylation. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Unchanged. |
(Note: Exact frequencies can vary based on sample preparation (e.g., KBr pellet, ATR) and intermolecular hydrogen bonding.)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Prep: Place a small amount (~1-2 mg) of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve signal-to-noise ratio.
-
-
Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. Compare the product spectrum with a reference spectrum of the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
Expertise & Experience: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity, making it the gold standard for structural confirmation. ¹H NMR reveals the number and environment of protons, and ¹³C NMR does the same for carbon atoms. For this molecule, NMR is essential to confirm the 1,3,4-trisubstitution pattern on the aromatic ring.
Trustworthiness: The chemical shifts, integration (proton count), and coupling patterns (J-coupling) of the aromatic protons provide an unambiguous fingerprint of the substitution pattern. This data, when consistent with the proposed structure, is considered definitive proof. A solvent like DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to ensure the acidic protons (COOH and OH) are observable.[2][3]
Comparative Analysis:
-
Advantage: Provides the most detailed structural information, including stereochemistry and isomer identification. It is the only common technique that can definitively distinguish this compound from its isomers.
-
Limitation: Requires a larger sample amount and is a more time-consuming experiment compared to MS or IR. The sample must be soluble in a deuterated solvent.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | J-coupling (Hz) | Rationale |
| COOH | ~12.5 (broad) | s | 1H | N/A | Typical for a carboxylic acid proton. |
| OH | ~10.0 (broad) | s | 1H | N/A | Phenolic proton, exchangeable. |
| NH (Amide) | ~9.8 | s | 1H | N/A | Amide proton. |
| H-2 | ~8.2 | d | 1H | J ≈ 2.0 | Ortho to COOH (electron-withdrawing), meta to NHAc. |
| H-6 | ~7.8 | dd | 1H | J ≈ 8.5, 2.0 | Ortho to NHAc, meta to COOH. |
| H-5 | ~7.0 | d | 1H | J ≈ 8.5 | Ortho to OH (electron-donating). |
| CH₃ (Acetyl) | ~2.1 | s | 3H | N/A | Key signal confirming acetylation. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O (Carboxyl) | ~168 | Typical carboxylic acid chemical shift.[4] |
| C=O (Amide) | ~169 | Typical amide carbonyl chemical shift. |
| C-4 (C-OH) | ~155 | Aromatic carbon attached to electron-donating OH group. |
| C-3 (C-NHAc) | ~130 | Aromatic carbon attached to amide group. |
| C-1 (C-COOH) | ~125 | Aromatic carbon attached to COOH. |
| C-6 | ~122 | Aromatic CH. |
| C-2 | ~118 | Aromatic CH. |
| C-5 | ~115 | Aromatic CH ortho to OH group. |
| CH₃ (Acetyl) | ~24 | Key signal confirming acetylation. |
Experimental Protocol: NMR Spectroscopy
-
Sample Prep: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure sufficient scans (e.g., 16-64) for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm which aromatic protons are coupled (adjacent) to each other.
-
Integrated Data Analysis: Building the Final Conclusion
The power of this multi-technique approach lies in the convergence of evidence.
-
MS confirms the molecular formula is C₉H₉NO₄.
-
IR confirms the successful conversion of the amine to an amide.
-
HPLC confirms the sample is pure , consisting of a single major component.
-
¹H and ¹³C NMR confirm the precise connectivity , the presence of the acetyl group, and, crucially, the 1,3,4-substitution pattern, ruling out other isomers.
When the results from all these analyses are consistent with the expected data, the structure of this compound can be considered unambiguously confirmed. This systematic, evidence-based approach ensures the reliability of your synthetic materials and the integrity of your subsequent research.
References
-
PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from PrepChem.com. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Google Patents. (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. [Link]
-
Kino, K., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories. [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of benzoic acid. [Link]
-
NIST. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. [Link]
-
Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?[Link]
-
YouTube. (2020). CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Amino-3-hydroxybenzoic acid(2374-03-0) 1H NMR [m.chemicalbook.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
